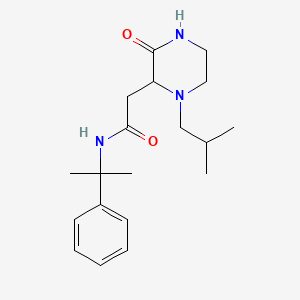![molecular formula C19H10Cl2N2O3 B5291341 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5291341.png)
2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, also known as DCFA, is a chemical compound that has been widely used in scientific research. This compound is a member of the acrylonitrile family and has been found to have a wide range of applications in various fields of study. In
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile also inhibits the activity of tubulin, a protein that is involved in the formation of microtubules, which are essential for cell division.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has been found to have a wide range of biochemical and physiological effects. In cancer cells, 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has also been found to have low toxicity, which makes it a safe compound to work with. However, 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile. One area of research is the development of new drugs based on the structure of 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile. Researchers are also exploring the use of 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile in combination with other drugs to enhance its effectiveness. Another area of research is the development of new materials based on the structure of 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile. These materials could have unique properties and applications in various fields. Finally, researchers are exploring the use of 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile is a chemical compound that has been widely used in scientific research. It has a wide range of applications in various fields of study, including cancer research, drug discovery, and materials science. 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has been found to have a unique mechanism of action and a wide range of biochemical and physiological effects. While 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has some limitations for use in lab experiments, it has several advantages that make it a valuable compound for scientific research. There are several future directions for the study of 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, including the development of new drugs and materials based on its structure.
合成法
The synthesis of 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile involves the reaction of 2,4-dichlorobenzaldehyde and 3-nitro-5-(2-furyl)acrylic acid in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile. This synthesis method has been well-established and has been used in various research studies.
科学的研究の応用
2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has been used in various scientific research studies, including cancer research, drug discovery, and materials science. In cancer research, 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis. 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has also been used in drug discovery as a lead compound for the development of new drugs. In materials science, 2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
(Z)-2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3/c20-14-4-6-17(18(21)10-14)13(11-22)9-16-5-7-19(26-16)12-2-1-3-15(8-12)23(24)25/h1-10H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCDTUAXBWCAEG-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5291264.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5291271.png)
![1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5291278.png)
![{4-[(2-naphthylacetyl)amino]phenyl}acetic acid](/img/structure/B5291283.png)
![2-methyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5291296.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5291301.png)
![3-benzyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291308.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5291313.png)
![N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5291318.png)

![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5291324.png)
![N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5291334.png)
![(2R)-2-cyclohexyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxyacetamide](/img/structure/B5291335.png)